

# Application Notes for Human Gastrin I (1-14) ELISA Kit

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## Compound of Interest

**Compound Name:** Gastrin I (1-14), human

**Cat. No.:** B13831780

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These application notes provide a detailed protocol and performance characteristics for the quantitative determination of human Gastrin I (1-14) in serum, plasma, and other biological fluids using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

## Introduction

Gastrin I is a peptide hormone that plays a crucial role in stimulating the secretion of gastric acid by the parietal cells of the stomach. It also functions in the growth of the gastric mucosa. Accurate measurement of Gastrin I levels is essential for research in gastroenterology and for professionals in drug development targeting gastrointestinal disorders. This competitive ELISA kit provides a sensitive and specific method for quantifying human Gastrin I.

## Principle of the Assay

This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. The assay involves the competitive binding between unlabeled Gastrin I in the standards or samples and a fixed amount of alkaline phosphatase-conjugated Gastrin I for a limited number of binding sites on a rabbit polyclonal antibody specific to Gastrin I. After incubation, the unbound components are washed away. A substrate solution is then added, and the resulting color development is inversely proportional to the concentration of Gastrin I in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

## Technical Data

A summary of the quantitative data for a typical Human Gastrin I (1-14) ELISA kit is presented below.

Parameter	Value	Reference
Assay Type	Competitive ELISA	
Sample Types	Serum, Plasma (citrate), Tissue Culture Media	
Reactivity	Human	
Sensitivity	7.27 pg/mL	
Detection Range	39.1 - 10,000 pg/mL	
Intra-assay Precision	CV% < 8%	<a href="#">[1]</a>
Inter-assay Precision	CV% < 10%	<a href="#">[1]</a>

## Sample Handling and Preparation

Proper sample collection and storage are crucial for accurate results.

- Serum: Allow blood to clot for at least 1 hour at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C and collect the supernatant.
- Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.
- Cell Culture Supernatants: Centrifuge for 20 minutes at 1000 x g at 2-8°C to remove particulates.
- Storage: Samples should be assayed immediately or stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

## Experimental Protocol

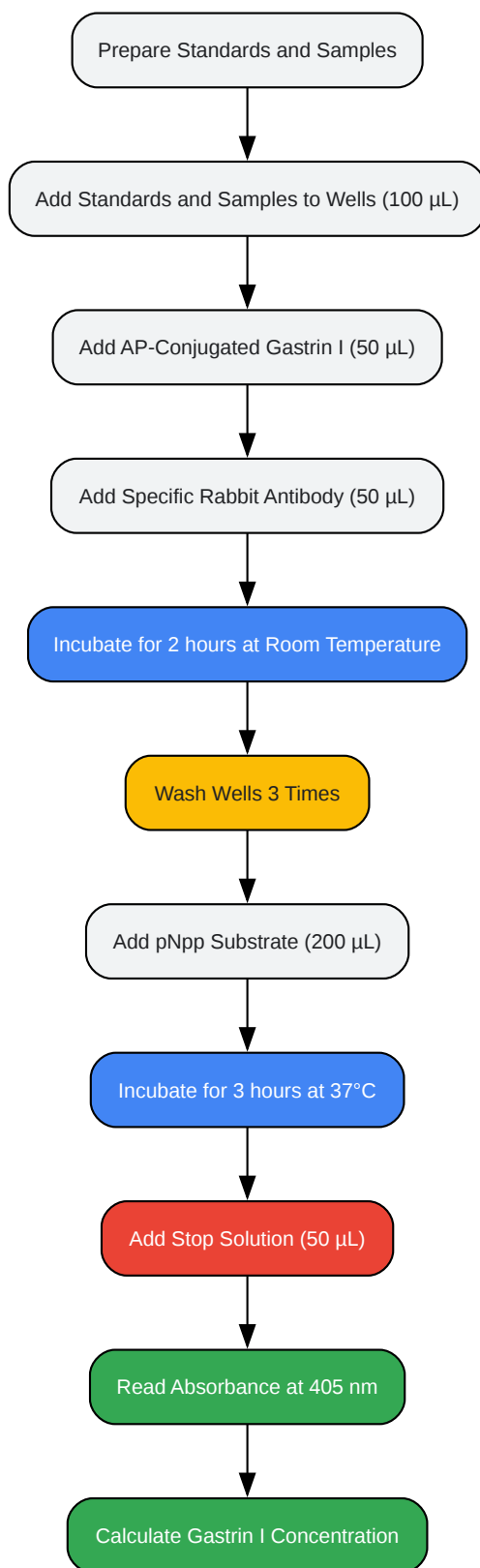
### Reagent Preparation

- Bring all reagents and samples to room temperature before use.

- **Wash Buffer:** Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual.
- **Standards:** Prepare a serial dilution of the Gastrin I standard to create a standard curve. The concentrations should span the detection range of the assay.
- **Sample Dilution:** If the expected concentration of Gastrin I in the samples is high, dilute the samples with the provided assay buffer.

## Assay Procedure

The following is a typical workflow for a competitive ELISA.



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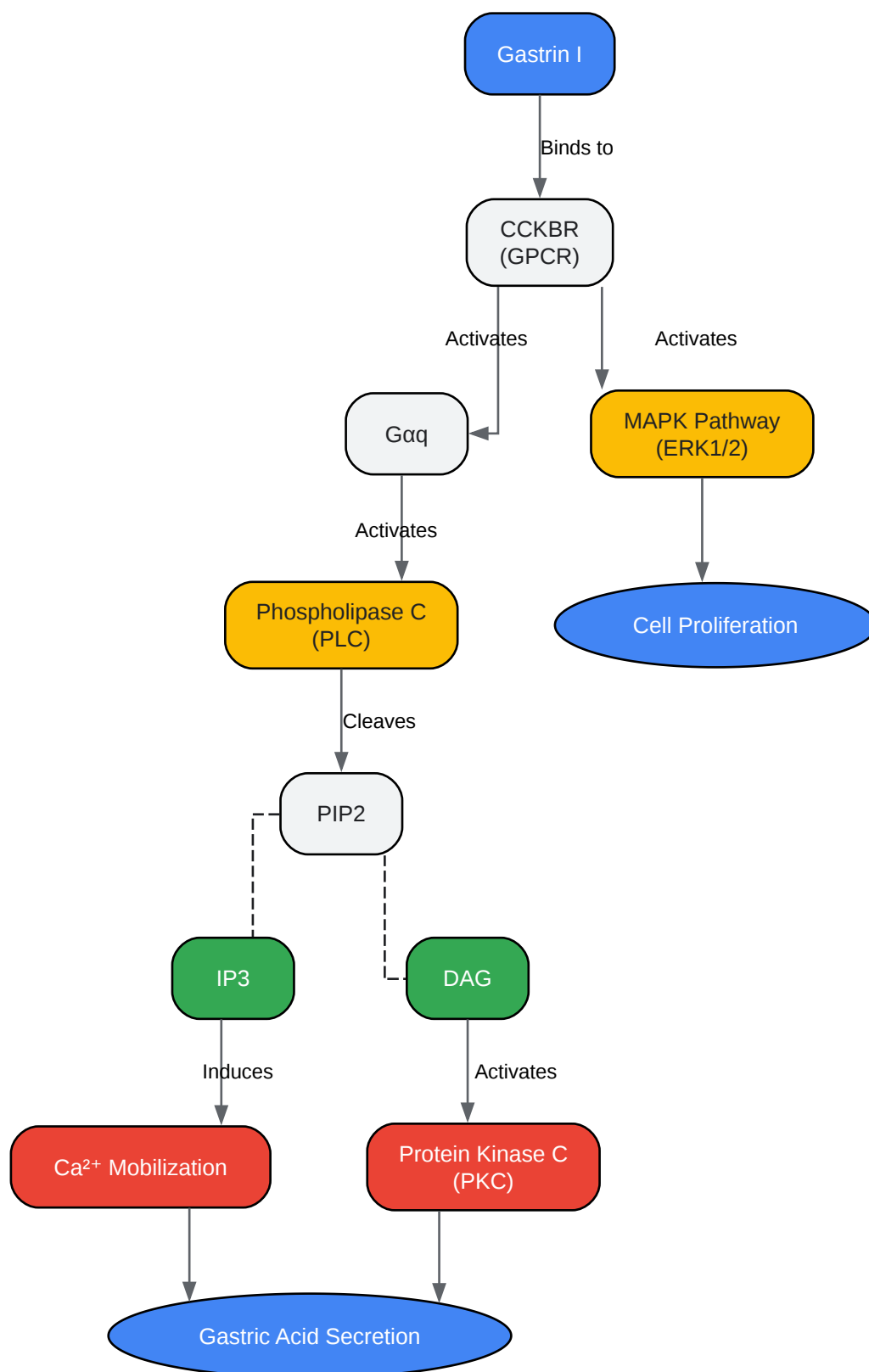
Caption: A typical experimental workflow for the Gastrin I (1-14) competitive ELISA.

## Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard optical density from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of Gastrin I in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of Gastrin I in the original sample.

## Gastrin Signaling Pathway

Gastrin exerts its physiological effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.[2] This interaction triggers multiple downstream signaling cascades that are involved in gastric acid secretion and cell growth.[3] Key pathways activated include the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and protein kinase C (PKC) activation, and the mitogen-activated protein kinase (MAPK) pathway.[4]



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